molecular formula C14H20ClN3O3 B1602884 tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 442199-19-1

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1602884
CAS No.: 442199-19-1
M. Wt: 313.78 g/mol
InChI Key: OJIDDXUJOFGRCN-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a piperidine ring substituted with a tert-butyl ester group and a 6-chloropyrimidin-4-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 6-Chloropyrimidin-4-yloxy Group: The final step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 6-chloropyrimidin-4-ol in the presence of a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate exhibit anticancer properties. Specifically, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation. The incorporation of the piperidine moiety enhances the biological activity of these compounds, making them potential candidates for drug development targeting various cancers .

Neuroprotective Effects:
Studies have shown that piperidine derivatives can possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The chloropyrimidine group may enhance the selectivity and potency of these compounds against specific neurological targets .

Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the chloropyrimidine moiety is believed to contribute to its effectiveness against bacterial strains, providing a basis for further exploration in pharmaceutical formulations aimed at treating infections .

Agricultural Chemistry

Pesticide Development:
The structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop novel crop protection agents that target specific pests while minimizing environmental impact .

Plant Growth Regulators:
Research into plant growth regulators has identified similar compounds that enhance growth and resistance in plants. The application of this compound could lead to advancements in agricultural productivity through improved plant health and yield .

Material Sciences

Polymer Chemistry:
this compound can be utilized in the synthesis of polymers with specific functionalities. Its reactive groups allow for the modification of polymer properties, which can be tailored for applications in coatings, adhesives, and other materials requiring enhanced performance characteristics .

Nanotechnology:
In nanotechnology, this compound may serve as a building block for creating nanoscale materials with unique properties. Its ability to form stable complexes with metals or other nanoparticles could lead to innovations in drug delivery systems and diagnostic applications .

  • Anticancer Activity Study:
    A study conducted on various piperidine derivatives demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by inducing apoptosis. The study highlighted the role of substituted pyrimidines in enhancing anticancer efficacy through targeted mechanisms .
  • Agricultural Application Research:
    Research exploring the use of chloropyrimidine derivatives as herbicides revealed significant effectiveness against common weeds while showing low toxicity to non-target plants. This suggests a promising avenue for developing safer agricultural chemicals .
  • Material Science Innovations:
    In polymer chemistry, experiments have shown that incorporating this compound into polymer matrices results in improved mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
  • tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring, which may affect its reactivity and biological activity.
  • tert-Butyl 4-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: Contains an amino group instead of an oxy group, potentially altering its hydrogen bonding and electronic properties.
  • tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate: Features additional chlorine substitution, which could influence its steric and electronic characteristics.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperidine carboxylate scaffold in chemical research and industry.

Biological Activity

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate, also known as tert-butyl CP OPC, is a synthetic organic compound with the molecular formula C14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3}. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The structure of this compound features a piperidine ring linked to a chlorinated pyrimidine moiety. This combination of functional groups is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3}
Molecular Weight313.78 g/mol
CAS Number442199-19-1
Purity>95%

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds with pyrimidine structures have shown significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, suggesting potential applications in cancer therapy .

The biological activity of this compound may involve:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation .
  • Cellular Uptake Mechanisms : The compound's ability to penetrate cellular membranes enhances its efficacy as a therapeutic agent .

Case Studies

  • In Vitro Studies : A study investigating the effects of chloroethyl pyrimidine nucleosides found that certain derivatives significantly inhibited cell migration and invasion in vitro, highlighting the potential of pyrimidine-based compounds in targeting aggressive cancer phenotypes .
  • Hybrid Antimalarial Agents : Research on ferrocene-pyrimidine conjugates indicated that modifications to pyrimidine derivatives could lead to enhanced antimalarial activity, suggesting that structural variations in compounds like this compound could yield novel therapeutics .

Safety and Handling

The compound is classified under several hazard categories:

  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2A).
  • Toxicity : Harmful if swallowed (Category 4), indicating the need for careful handling and protective measures during laboratory work .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate?

A multi-step synthesis is typically employed, involving:

Coupling Reactions : React 6-chloropyrimidin-4-ol with tert-butyl 4-hydroxypiperidine-1-carboxylate using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature .

Protection/Deprotection : Use tert-butyl groups to protect the piperidine nitrogen during intermediate steps, followed by acidic or basic deprotection as needed .

Purification : Monitor reaction progress via TLC and purify the final product using recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H and ¹³C NMR to verify tert-butyl, piperidine, and pyrimidine moieties) .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS) .
  • HPLC : Assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are essential during handling?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators in low-exposure scenarios or OV/AG/P99 cartridges for higher concentrations .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • First Aid : In case of skin contact, wash immediately with water; for eye exposure, use an emergency eyewash station .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance coupling efficiency .
  • Catalyst Screening : Evaluate alternative catalysts like HOBt (hydroxybenzotriazole) to reduce side reactions .
  • Temperature Control : Optimize reaction temperatures (e.g., 0–40°C) to balance reaction rate and byproduct formation .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies address stability challenges during storage?

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation pathways .
  • Lyophilization : For long-term stability, lyophilize the compound and store as a solid .

Q. How can researchers investigate the compound’s biological activity?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) to measure binding affinity .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
  • Metabolic Stability : Use liver microsomes to assess metabolic half-life and identify major metabolites via LC-MS/MS .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
  • QSAR Modeling : Develop predictive models based on electronic (e.g., logP, polar surface area) and steric descriptors .
  • DFT Calculations : Analyze charge distribution and reactive sites (e.g., electrophilic Cl on pyrimidine) to guide functionalization .

Q. Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

  • Empirical Validation : Determine melting points via differential scanning calorimetry (DSC) and compare with literature .
  • Batch Analysis : Test multiple synthesis batches to identify variability sources (e.g., impurities, polymorphs) .

Q. Why might biological activity data vary across studies?

  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Compound Purity : Re-evaluate purity via orthogonal methods (e.g., NMR + HPLC) to exclude confounding impurities .

Q. Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling AgentDCC/DMAP
SolventDichloromethane
Reaction Temperature20–25°C
Purification MethodColumn Chromatography

Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRStructural confirmation
ESI-HRMSMolecular weight validation
HPLC-UVPurity assessment

Properties

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIDDXUJOFGRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619853
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442199-19-1
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (3.1 g, 15.5 mmol) and potassium tert-butoxide (1.74 g, 1 eq) in 20 mL THF at 0° C., was added 4,6-dichloropyrimidine (2.3 g, 1 eq). The reaction mixture was stirred for 1 h then a solution of saturated sodium bicarbonate was added. The aqueous layer was extracted with ethyl acetate twice and the combined extracts were washed with a solution of saturated sodium bicarbonate, dried over magnesium sulfate and evaporated. The residue was purified on silica gel (eluent: 20% ethyl acetate in hexane) to give 2.49 g (51% yield) of 3a.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

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